molecular formula C16H17F3N4O2 B2895894 SBP-7455

SBP-7455

Cat. No.: B2895894
M. Wt: 354.33 g/mol
InChI Key: BQROJYIEHOOQBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SBP-7455 is a potent, high-affinity, and orally active dual inhibitor of Unc-51-like autophagy activating kinase 1 (ULK1) and Unc-51-like autophagy activating kinase 2 (ULK2). It has shown significant potential in inhibiting autophagy, particularly in the context of triple-negative breast cancer (TNBC) research .

Scientific Research Applications

SBP-7455 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study autophagy pathways and enzyme inhibition.

    Biology: Helps in understanding the role of ULK1 and ULK2 in cellular processes.

    Medicine: Potential therapeutic agent for treating triple-negative breast cancer and other autophagy-related diseases.

    Industry: Used in the development of new drugs targeting autophagy pathways.

Mechanism of Action

Target of Action

SBP-7455, also known as N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-2,4-pyrimidinediamine or N4-cyclopropyl-N2-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine, is a potent, high affinity, and orally active dual inhibitor of ULK1/ULK2 . ULK1 and ULK2 are serine/threonine kinases that play a crucial role in the initiation of autophagy .

Mode of Action

This compound inhibits the enzymatic activity of ULK1/ULK2 . This inhibition leads to a reduction in ULK1-dependent Beclin1 and VPS34 phosphorylation, thereby inhibiting autophagy in cells . The compound also exhibits a synergistic tumor growth inhibition effect in nutrient-poor environments when combined with RAS/MEK/MAPK pathway inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the autophagy pathway. Autophagy is a cellular process that removes damaged components of cells and recycles them as biochemical building blocks . ULK1 and ULK2 are early-stage regulators of autophagy . By inhibiting these kinases, this compound disrupts the autophagy process, which can lead to the death of cancer cells that rely on autophagy for survival .

Pharmacokinetics

This compound has demonstrated improved drug-like properties, such as improved physicochemical and pharmacokinetic profiles . .

Result of Action

The inhibition of ULK1/ULK2 by this compound leads to the disruption of the autophagy process. This disruption can result in the death of cancer cells that rely on autophagy for survival . Furthermore, this compound has been shown to re-sensitize resistant cell lines to Venetoclax, a potent B-cell lymphoma-2 (BCL-2) inhibitor .

Action Environment

The efficacy of this compound can be influenced by the nutrient availability in the environment. The compound has been shown to have a synergistic tumor growth inhibition effect in nutrient-poor environments when combined with RAS/MEK/MAPK pathway inhibitors . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as nutrient availability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SBP-7455 involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance its biological activity.

    Purification: The final compound is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods.

Chemical Reactions Analysis

Types of Reactions

SBP-7455 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Various substitution reactions are used to introduce different functional groups, enhancing its biological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.

Comparison with Similar Compounds

Similar Compounds

    MRT68921: Another dual inhibitor of ULK1 and ULK2, but with different potency and selectivity profiles.

    SBI-0206965: A selective ULK1 inhibitor with distinct chemical structure and biological activity.

    GSK-3 Inhibitors: Though not direct ULK inhibitors, they affect autophagy pathways and can be compared in terms of their effects on cellular processes.

Uniqueness of SBP-7455

This compound stands out due to its high affinity and dual inhibition of both ULK1 and ULK2, making it a valuable tool for studying autophagy and a promising candidate for therapeutic development in cancer research .

Properties

IUPAC Name

4-N-cyclopropyl-2-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-24-12-6-5-10(7-13(12)25-2)22-15-20-8-11(16(17,18)19)14(23-15)21-9-3-4-9/h5-9H,3-4H2,1-2H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQROJYIEHOOQBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3CC3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.